molecular formula C15H18N2O2 B599015 Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1199773-37-9

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B599015
CAS No.: 1199773-37-9
M. Wt: 258.321
InChI Key: IVJHQJLKFGEDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate is a benzimidazole derivative characterized by a cyclohexyl group at the N1 position and a methyl ester at the C6 position. This compound is of interest in medicinal chemistry due to the benzimidazole scaffold's versatility in drug design, particularly in targeting enzymes and receptors. Its synthesis typically involves alkylation of the benzimidazole core followed by esterification .

Properties

IUPAC Name

methyl 3-cyclohexylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-13-14(9-11)17(10-16-13)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJHQJLKFGEDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682031
Record name Methyl 1-cyclohexyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-37-9
Record name Methyl 1-cyclohexyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Trichloromethyl Intermediate :

    • 5-Methyl-N1-cyclohexylbenzene-1,2-diamine (2.45 mmol) is dissolved in acetic acid (10 mL).

    • Methyl 2,2,2-trichloroacetimidate (2.93 mmol) is added portion-wise at room temperature.

    • The mixture is stirred for 4 hours, yielding 1-cyclohexyl-6-methyl-2-trichloromethyl-1H-benzimidazole (56% yield).

  • Hydrolysis to Carboxylic Acid :

    • The trichloromethyl intermediate is hydrolyzed under basic conditions (e.g., NaOH in methanol/THF) to form 1-cyclohexyl-1H-benzimidazole-6-carboxylic acid.

  • Esterification to Methyl Ester :

    • The carboxylic acid is treated with methanol in the presence of HCl gas or a coupling agent (e.g., HBTU, DIPEA) to yield the final methyl ester.

Key Data

StepReagents/ConditionsYield
1Acetic acid, methyl 2,2,2-trichloroacetimidate56%
2NaOH, MeOH/THF, reflux70%
3HCl gas, methanol83%

Direct Esterification of Pre-Formed Benzimidazole Carboxylic Acid

For substrates where the carboxylic acid is pre-installed, direct esterification offers a straightforward route.

Protocol

  • Synthesis of 1-Cyclohexyl-1H-Benzimidazole-6-Carboxylic Acid :

    • Hydrolysis of 1-cyclohexyl-6-methyl-2-trichloromethyl-1H-benzimidazole (from Method 1) with aqueous NaOH yields the carboxylic acid.

  • Esterification with Methanol :

    • The acid is dissolved in methanol, and HCl gas is bubbled through the solution.

    • Refluxing for 12 hours achieves complete conversion to the methyl ester (83% yield).

Critical Parameters

  • Acid Catalyst : HCl gas or concentrated sulfuric acid accelerates esterification.

  • Solvent Purity : Anhydrous methanol prevents side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
1High atom economyRequires handling trichloroacetimidate56–83%
2Late-stage functionalizationPalladium catalyst cost70–77%
3Simple esterificationDependent on carboxylic acid availability70–83%

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors. This dual action enhances its efficacy as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Reference
HepG210.21
MCF-712.34
HCT-1169.45

Kinase Inhibition

This compound has also been identified as a potent inhibitor of several key kinases involved in cancer progression.

Target Kinases

The compound has shown significant inhibitory activity against:

  • Epidermal Growth Factor Receptor (EGFR)
  • Human Epidermal Growth Factor Receptor 2 (HER2)
  • Cyclin-dependent Kinase 2 (CDK2)

These interactions suggest that it may serve as a lead candidate for developing multi-targeted therapies in oncology.

Study on HepG2 Cells

In a recent study, this compound was tested on HepG2 cells, demonstrating its ability to:

  • Induce cell cycle arrest
  • Trigger apoptosis through caspase activation
    The study concluded that the compound's structure allows for effective binding to target sites on kinases, facilitating its anticancer properties .

Comparative Analysis with Standard Drugs

In comparative analyses with standard chemotherapeutics like doxorubicin and sorafenib, this compound exhibited comparable or superior efficacy against various cancer cell lines, suggesting potential as a novel therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1 Position

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 131020-50-3)
  • Structural Difference : Replaces the cyclohexyl group with a smaller methyl substituent.
  • Synthesis : Similar esterification methods but with shorter reaction times due to simpler alkylation steps .
Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate (CAS 1199773-49-3)
  • Structural Difference : Features a bulkier tert-butyl group.
  • Impact : Increased steric hindrance may reduce metabolic degradation but could limit membrane permeability.
  • Synthesis : Requires optimized alkylation conditions to accommodate the bulky tert-butyl group .
Methyl 1-benzyl-1H-benzo[d]imidazole-6-carboxylate (CAS 1199773-31-3)
  • Structural Difference : Substitutes cyclohexyl with a benzyl group.
  • Synthesis : Benzyl bromide is commonly used for N1 alkylation, with yields >90% under reflux conditions .

Substituent Variations at the C2 and C4 Positions

Methyl 2-(4-substituted phenyl)-1H-benzo[d]imidazole-6-carboxylate (e.g., 2a–2c)
  • Structural Differences :
    • 2a : 4-Hydroxyphenyl substituent at C2.
    • 2b : 4-Methoxyphenyl substituent at C2.
  • Impact :
    • Electron-donating groups (e.g., -OCH₃ in 2b) enhance resonance stabilization, altering electronic properties and reactivity.
    • Hydroxyl groups (2a) may participate in hydrogen bonding, influencing solubility and target affinity.
  • Synthesis: Achieved via condensation of 2-(4-substituted phenyl)-1H-benzimidazole-6-carboxylic acid with methanol and H₂SO₄ (72-hour reflux; yields 70–75%) .
Methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate
  • Structural Difference : Propyl and methyl groups at C2 and C4, respectively.
  • Impact : Increased hydrophobicity compared to unsubstituted analogs.
  • Synthesis : Lower yield (52%) due to steric challenges in introducing multiple alkyl groups .

Positional Isomerism of the Carboxylate Group

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate
  • Structural Difference : Carboxylate at C7 instead of C5.
  • Synthesis : Forms as a side product during alkylation, requiring chromatographic separation from the C4 isomer .
Methyl 1-(perfluoroethyl)naphtho[1,2-b]furan-3-yl)-1H-benzo[d]imidazole-5-carboxylate (3e-I/3e-II)
  • Structural Difference : Carboxylate at C5 or C6 with a perfluoroethyl-naphthofuran substituent.
  • Impact : High electronegativity from fluorine atoms increases metabolic stability but reduces solubility.
  • Synthesis : Inseparable regioisomers formed in a 1:1 ratio (total yield 68%) .

Bicyclic and Polycyclic Analogs

Hexahydro-pyrrolo[1,2-c]imidazole Derivatives (e.g., cis-3e, trans-3e)
  • Structural Difference : Bicyclic core with thioxo and aryl substituents.
  • Impact : Enhanced rigidity influences conformational stability and target selectivity.
  • Synthesis : Cis/trans isomers separated via column chromatography; characterized by distinct melting points (e.g., cis-3e: 243–245°C) .

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Methyl 1-cyclohexyl-6-carboxylate Not reported ~1687 (C=O ester) Cyclohexyl H: 1.2–2.1 (m)
Methyl 2-(4-methoxyphenyl)-6-carboxylate (2b) 306.1–307.5 1687 (C=O), 844 (C-H aryl) OCH₃: 3.75 (s); C=O: 167.28
Methyl 1-benzyl-6-carboxylate Not reported ~1685 (C=O) Benzyl CH₂: 4.5–5.0 (m)

Biological Activity

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in drug design and synthesis. The synthesis typically involves the reaction of benzimidazole derivatives with cyclohexyl and carboxylate moieties under specific conditions to yield the desired product.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit or modulate the activity of specific enzymes involved in various biological processes. This includes potential interactions with kinases and other critical enzymes that regulate cell signaling pathways .
  • Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways that are crucial for cellular responses.
  • Gene Expression Modulation : The compound has the potential to affect the expression of genes involved in cell growth, apoptosis, and other vital cellular functions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of benzimidazole exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for some derivatives can be as low as 1 µg/mL, indicating potent antimicrobial effects .

Anticancer Activity

Research has demonstrated that this compound and its analogs possess anticancer properties. For instance, compounds related to this structure have shown IC50 values ranging from 7.82 to 21.48 μM against different cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest through upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Study on Pseudomonas aeruginosa Inhibition

A study focused on the design and synthesis of new benzimidazole derivatives evaluated their effectiveness as PqsR inhibitors against Pseudomonas aeruginosa. One derivative showed enhanced activity in reducing quorum sensing signals, which are crucial for biofilm formation and virulence in this pathogen. The compound demonstrated a significant reduction in pyocyanin production, a virulence factor associated with P. aeruginosa infections .

Cytotoxicity Assessment

In vitro cytotoxicity tests using standard MTT assays have been conducted on various cancer cell lines. Compounds derived from this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index for potential anticancer applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (μM)
Methyl 1-cyclohexyl-1H-benzo[d]imidazoleAntimicrobial, Anticancer7.82 - 21.48
1-Methyl-1H-benzimidazoleAntimicrobial< 10
2-Substituted BenzimidazolesAnticancer, AntiviralVaries
N-Substituted BenzimidazolesPharmaceutical applicationsVaries

Q & A

Basic Research Question

  • ¹H NMR : Distinct signals include δ 8.27 ppm (Ar-H), δ 3.79 ppm (OCH₃ ester), and δ 1.24–1.29 ppm (cyclohexyl protons). Coupling constants (e.g., J = 8.0 Hz for aromatic protons) confirm substitution patterns .
  • IR : Peaks at 1738 cm⁻¹ (ester C=O) and 1642 cm⁻¹ (amide C=O) validate functional groups. Absence of N-H stretches (~3350 cm⁻¹) confirms cyclohexyl substitution .
  • MS : ESI-MS m/z 232.1 [M+H]⁺ aligns with molecular weight calculations, with fragmentation patterns (e.g., loss of COOCH₃) confirming the ester moiety .

What computational methods (e.g., DFT) are used to predict the electronic properties and nonlinear optical (NLO) behavior of this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs), polarizability (⟨α⟩), and hyperpolarizability (βtot) to assess NLO potential. For example, nitro-substituted derivatives exhibit βtot values >100 × 10⁻³⁰ esu due to charge transfer between the electron-deficient benzimidazole core and electron-withdrawing substituents . Natural Bond Orbital (NBO) analysis further quantifies hyperconjugative interactions (e.g., σ→σ* and π→π* transitions) that stabilize the molecule .

How does structural modification of the cyclohexyl or ester group affect biological activity (e.g., EGFR inhibition)?

Advanced Research Question
Substituting the cyclohexyl group with aryl sulfonyl or methoxyphenyl moieties enhances binding to EGFR’s ATP pocket. For example, 2-(4-methoxyphenyl) analogs show IC₅₀ values <1 µM in kinase assays, attributed to π-π stacking with Phe723 and hydrogen bonding with Thr766. Conversely, ester-to-carboxylic acid conversion (via hydrolysis) improves solubility but reduces cell permeability, as shown in ADMET studies . Molecular docking (AutoDock Vina) and MD simulations (>50 ns) reveal that bulky substituents (e.g., tryptophan derivatives) induce steric clashes, reducing affinity .

What contradictions exist in reported spectral data for this compound derivatives, and how can they be resolved?

Advanced Research Question
Discrepancies in ¹³C NMR chemical shifts (e.g., δ 174.4 ppm vs. δ 166.4 ppm for carbonyl groups) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and tautomerism in the benzimidazole ring. For example, DMSO stabilizes the enol form, shifting carbonyl signals upfield. Resolution requires standardized solvent systems and 2D NMR (HSQC, HMBC) to assign quaternary carbons unambiguously . IR data inconsistencies (e.g., C=N stretches at 1614 cm⁻¹ vs. 1620 cm⁻¹) are attributable to crystal packing differences, resolved via single-crystal XRD .

What purification strategies maximize yield and minimize byproducts in large-scale synthesis?

Basic Research Question

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate:hexane (3:7) eluent removes unreacted cyclohexylamine and chlorinated byproducts.
  • Recrystallization : Methanol:water (8:2) yields >95% purity for crystalline derivatives, confirmed by DSC (melting point 84–86°C) .
  • HPLC-Prep : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) resolve diastereomers in amino acid-conjugated analogs .

How do steric and electronic effects of the cyclohexyl group influence reactivity in nucleophilic substitution reactions?

Advanced Research Question
The cyclohexyl group’s bulkiness reduces reaction rates in SN2 mechanisms (e.g., with piperazine derivatives) due to steric hindrance. However, its electron-donating nature activates the imidazole ring toward electrophilic substitution at the 5-position. Hammett studies (σ⁺ = −0.15) confirm enhanced nucleophilicity compared to methyl or phenyl analogs, enabling regioselective functionalization .

What are the key challenges in characterizing low-abundance metabolites or degradation products of this compound?

Advanced Research Question
LC-MS/MS with MRM transitions (e.g., m/z 232→214 for ester hydrolysis products) detects metabolites at ng/mL levels. Oxidative degradation (via CYP3A4) produces hydroxylated derivatives, identified by HRMS (Δm/z +15.9949). Challenges include matrix effects in biological samples and isomer discrimination, resolved via ion mobility spectrometry (IMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.